molecular formula C13H10ClNO3 B2696522 methyl 1-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylate CAS No. 866154-29-2

methyl 1-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylate

Cat. No. B2696522
CAS RN: 866154-29-2
M. Wt: 263.68
InChI Key: GDMKZZVFOJHKLT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “methyl 1-(4-chlorobenzoyl)-1H-pyrrole-2-carboxylate” can be inferred from its name. It likely contains a pyrrole ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to one of the carbon atoms of the pyrrole ring is a 4-chlorobenzoyl group and a carboxylate ester group .

Scientific Research Applications

Crystallography and Structural Analysis

The study by Silva et al. (2012) demonstrated the ab initio crystal structure determination of two chain functionalized pyrroles, one of which closely resembles the subject compound, highlighting their potential as antitumoral agents. These compounds crystallized in the monoclinic system and were determined using Monte Carlo techniques followed by Rietveld refinement (Silva, López‐Tosco, Tejedor, García‐Tellado, & González-Platas, 2012).

Polymerization Processes

Pratap and Heller (1992) explored the role of 1-Methyl-2-pyrrolidinone as an electron-pair donor in isobutylene polymerization, leading to the preparation of living α,ω-bis(t-chloro)polyisobutylene. This study presents an insight into the polymerization process involving pyrrole derivatives, albeit indirectly related to the compound (Pratap & Heller, 1992).

Organic Synthesis and Chemical Transformations

Galenko et al. (2015) discussed the synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction. This method introduces a substituent at the pyrrole nitrogen, showcasing the versatility of pyrrole derivatives in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Crystal Engineering

Yin and Li (2006) explored the supramolecular structures formed by pyrrole-2-carboxylates, discovering a robust supramolecular synthon for crystal engineering. This research indicates the potential of pyrrole derivatives in designing novel crystal structures (Yin & Li, 2006).

properties

IUPAC Name

methyl 1-(4-chlorobenzoyl)pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)11-3-2-8-15(11)12(16)9-4-6-10(14)7-5-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMKZZVFOJHKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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